5-Fluoro-6-nitrobenzo[d][1,3]dioxole
Description
Significance of Benzodioxole Systems as Foundational Chemical Scaffolds
The benzo[d] ontosight.aidioxole ring system, characterized by a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, is a prominent structural motif in organic chemistry. ontosight.aiontosight.ai This scaffold is present in numerous naturally occurring compounds and is widely utilized in the pharmaceutical and industrial sectors. chemicalbook.comchemicalbook.com In medicinal chemistry, benzodioxole derivatives are investigated for a wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. ontosight.aichemicalbook.com
The utility of the benzodioxole system as a foundational scaffold stems from its relatively stable, planar structure which can be readily modified. ontosight.ai It often serves as a crucial intermediate or precursor in the synthesis of more complex molecules, including various pharmaceutical agents. chemicalbook.com The dioxole ring, with its two oxygen atoms, increases the electron density of the aromatic system, which can facilitate certain chemical reactions and influence the molecule's interaction with biological targets. chemicalbook.com
Impact of Fluorine and Nitro Substituents on the Electronic and Steric Properties of Benzo[d]benchchem.comontosight.aidioxole Systems
The chemical reactivity and biological activity of the benzodioxole scaffold are significantly altered by the introduction of substituents. In 5-Fluoro-6-nitrobenzo[d] ontosight.aidioxole, the fluorine atom and the nitro group exert profound electronic and steric effects.
The fluorine atom, being the most electronegative element, strongly withdraws electron density from the aromatic ring through an inductive effect (-I). numberanalytics.com This effect generally decreases the ring's reactivity towards electrophilic substitution. numberanalytics.comwikipedia.org However, fluorine also possesses valence shell electron pairs that can be donated into the aromatic ring via a resonance effect (+M). wikipedia.orglibretexts.org This resonance donation can partially counteract the inductive withdrawal, particularly at the para position relative to the fluorine atom. wikipedia.org The introduction of fluorine can also enhance metabolic stability and improve drug-target interactions in medicinal chemistry applications. enamine.net Sterically, the presence of fluorine can increase hindrance around the ring, potentially influencing reaction pathways. numberanalytics.com
The nitro group (–NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect and a resonance effect (-M). libretexts.orgminia.edu.eg The nitrogen atom of the nitro group bears a formal positive charge, which strongly pulls electron density from the ring system, making the ring significantly less nucleophilic and thus less reactive toward electrophiles. libretexts.orgminia.edu.eg This deactivating effect is substantial, capable of decreasing the ring's reactivity by a factor of a million compared to unsubstituted benzene. libretexts.org
| Substituent | Electronic Effect | Steric Effect |
| Fluorine (-F) | Inductive: Strong withdrawal (-I). numberanalytics.comResonance: Weak donation (+M). wikipedia.org | Moderate increase in steric hindrance. numberanalytics.com |
| **Nitro (-NO₂) ** | Inductive: Strong withdrawal (-I). minia.edu.egResonance: Strong withdrawal (-M). minia.edu.eg | Can influence the approach of reagents. youtube.com |
Overview of Research Trajectories for 5-Fluoro-6-nitrobenzo[d]benchchem.comontosight.aidioxole
Research involving 5-Fluoro-6-nitrobenzo[d] ontosight.aidioxole primarily focuses on its application as a synthetic intermediate. It serves as a building block for constructing more elaborate molecules, particularly in the context of drug discovery and development. The synthesis of this compound typically involves the controlled nitration of 5-fluoro-1,3-benzodioxole.
Scientists investigate the compound for its potential biological activities, leveraging the unique properties imparted by the fluorinated and nitrated benzodioxole core. Preliminary research suggests that related compounds may possess antimicrobial and anticancer properties. The nitro group can be chemically reduced to form other functional groups, such as amines, which opens pathways to a diverse array of derivatives for further investigation in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-fluoro-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBIFECVIJIGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 6 Nitrobenzo D 1 2 Dioxole and Its Key Precursors
Established Synthetic Routes to 5-Fluoro-6-nitrobenzo[d]benchchem.combeilstein-journals.orgdioxole
The primary and most direct route to 5-Fluoro-6-nitrobenzo[d] beilstein-journals.orgdioxole involves the electrophilic nitration of a fluorinated benzodioxole precursor. The subsequent reduction of the nitro group provides access to key diamine intermediates.
The synthesis of 5-Fluoro-6-nitrobenzo[d] beilstein-journals.orgdioxole is conventionally achieved through the nitration of 5-fluoro-1,3-benzodioxole. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
The directing effects of the substituents on the aromatic ring guide the position of nitration. The dioxole ring is an ortho, para-directing group, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The regioselectivity of the reaction, favoring nitration at the 6-position (ortho to the dioxole oxygen and meta to the fluorine), is crucial and can be influenced by carefully controlling the reaction conditions, particularly temperature. Maintaining a low temperature during the addition of the nitrating mixture helps to minimize the formation of undesired isomers.
Table 1: Typical Conditions for Nitration of 5-Fluoro-1,3-benzodioxole
| Reagents | Solvent | Temperature | Product |
|---|---|---|---|
| Conc. HNO₃, Conc. H₂SO₄ | Glacial Acetic Acid | 0-15 °C | 5-Fluoro-6-nitrobenzo[d] beilstein-journals.orgdioxole |
Note: The second entry is for the analogous nitration of the non-fluorinated parent compound, illustrating a common methodology for this class of molecules. prepchem.com
The nitro group of 5-Fluoro-6-nitrobenzo[d] beilstein-journals.orgdioxole can be readily reduced to an amino group, yielding 5-fluoro-benzo[d] beilstein-journals.orgdioxol-6-amine. This amine is a valuable precursor for the synthesis of more complex heterocyclic systems. Common reductive methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.
Furthermore, related 4-(substituted)-5-fluorobenzene-1,2-diamine intermediates can be synthesized through the reduction of appropriate dinitro or nitro-amino precursors. A documented method involves the use of tin(II) chloride (SnCl₂·2H₂O) in refluxing ethanol (B145695) to reduce a nitro group in the presence of other substituents, leading to the formation of the corresponding diamine. Such diamines are key building blocks for constructing fused heterocyclic rings. rsc.org
Table 2: Selected Reagents for Reduction of Nitroarenes to Anilines
| Reducing Agent | Typical Conditions |
|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature, Atmospheric or elevated pressure |
| SnCl₂, HCl | Ethanol, Reflux |
| Fe, HCl/Acetic Acid | Ethanol/Water, Reflux |
Advanced Synthetic Strategies for Complex 5-Fluoro-6-nitrobenzo[d]benchchem.combeilstein-journals.orgdioxole Derivatives
Building upon the 5-Fluoro-6-nitrobenzo[d] beilstein-journals.orgdioxole core, advanced synthetic methodologies are employed to construct a diverse array of complex derivatives. These strategies include nucleophilic substitution and palladium-catalyzed coupling reactions.
The fluorine atom in 5-Fluoro-6-nitrobenzo[d] beilstein-journals.orgdioxole is activated towards nucleophilic aromatic substitution (SₙAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. beilstein-journals.orgresearchgate.netresearchgate.net This activation allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a powerful method for introducing new functional groups at the 5-position.
This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. beilstein-journals.org A wide range of nucleophiles, including amines (e.g., piperazine), alkoxides, and thiolates, can be used to generate diverse derivatives. nih.govnih.gov For instance, the reaction with aryl piperazines in refluxing toluene (B28343) or chlorobenzene (B131634) has been used to synthesize complex benzoxazole (B165842) precursors. nih.gov
Table 3: Examples of Nucleophilic Aromatic Substitution (SₙAr) Reactions
| Substrate Analogue | Nucleophile | Conditions | Product Type |
|---|---|---|---|
| 1-Fluoro-2-nitrobenzene (B31998) | Amidines | K₂CO₃, DMF | N-Aryl amidine derivatives researchgate.net |
| 1-Fluoro-2-nitrobenzene | Indoles, Carbazole | KOH, DMSO | N-Aryl indoles and carbazoles nih.gov |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org Halogenated benzo[d] beilstein-journals.orgdioxole derivatives serve as excellent precursors that can be elaborated into more complex structures before or after the introduction of the fluoro and nitro groups.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used for the synthesis of biaryl compounds. mdpi.comsemanticscholar.orgresearchgate.netnih.govnih.gov For example, a bromo-benzo[d] beilstein-journals.orgdioxole could be coupled with a variety of arylboronic acids. Similarly, the Heck reaction allows for the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com These reactions offer a versatile platform for attaching complex side chains to the benzodioxole core, which can then be carried through the nitration and subsequent functionalization steps.
Table 4: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |
The compound 5-Fluoro-6-nitrobenzo[d] beilstein-journals.orgdioxole is a valuable intermediate in multistep syntheses, particularly for creating biologically active heterocyclic compounds. nih.gov Its utility stems from the presence of multiple reaction sites that can be addressed sequentially.
For example, the nitro group can be reduced to an amine, and the fluorine atom can be substituted via SₙAr reaction. The resulting amino-substituted benzodioxole can then undergo cyclization reactions with various reagents to form fused heterocyclic systems. An example from the literature shows the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, where a related 4-fluoro-5-(substituted piperazin-1-yl)-2-nitrophenol intermediate is cyclized. nih.gov This demonstrates how the core structure, accessible from precursors like 5-Fluoro-6-nitrobenzo[d] beilstein-journals.orgdioxole, is elaborated into more complex, often biologically active, molecules. researchgate.netnih.govnih.gov
Mechanistic Investigations of Chemical Transformations of 5 Fluoro 6 Nitrobenzo D 1 2 Dioxole
Reduction Chemistry of the Nitro Group in 5-Fluoro-6-nitrobenzo[d]benchchem.comnih.govdioxole
The reduction of the aromatic nitro group is a fundamental transformation in organic chemistry, providing a reliable route to the corresponding amino compounds. unimi.it This conversion is of significant industrial importance for the production of anilines from nitroarenes. unimi.it
The nitro group of 5-Fluoro-6-nitrobenzo[d] nih.govdioxole can be efficiently reduced to a primary amine, yielding 5-fluoro-6-aminobenzo[d] nih.govdioxole. Catalytic hydrogenation is a common and effective method for this transformation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Beyond catalytic hydrogenation, various metal-mediated reduction systems are effective for converting nitroarenes to anilines and can be applied to this specific substrate. wikipedia.org The choice of reagent is often dictated by the need for chemoselectivity, especially when other reducible functional groups are present in the molecule. unimi.it These methods often provide mild reaction conditions and high yields. organic-chemistry.org
Below is a table summarizing common reagents used for the reduction of aromatic nitro compounds.
| Reagent/System | Description | Potential Product |
| H₂/Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium catalyst. | 5-Fluoro-6-aminobenzo[d] nih.govdioxole |
| Iron (Fe) in Acid | A classic and cost-effective method for large-scale nitro reductions. wikipedia.org | 5-Fluoro-6-aminobenzo[d] nih.govdioxole |
| Tin(II) Chloride (SnCl₂) | A common stoichiometric reductant used in laboratory settings for the reduction of nitroarenes. wikipedia.org | 5-Fluoro-6-aminobenzo[d] nih.govdioxole |
| Sodium Hydrosulfite (Na₂S₂O₄) | A versatile reducing agent capable of selectively reducing nitro groups in the presence of other functional groups. wikipedia.org | 5-Fluoro-6-aminobenzo[d] nih.govdioxole |
| Samarium (Sm) | An electron-transfer method for chemoselective reduction of aromatic nitro groups. organic-chemistry.org | 5-Fluoro-6-aminobenzo[d] nih.govdioxole |
| Trichlorosilane (HSiCl₃) | A metal-free reduction system that is tolerant of many functional groups. organic-chemistry.org | 5-Fluoro-6-aminobenzo[d] nih.govdioxole |
The reduction of a nitro group to an amine is a stepwise process that proceeds through several reactive intermediates. Although the final amino product is typically the isolated compound, understanding the intermediate species is key to comprehending the reaction mechanism. wikipedia.org The reduction pathway generally involves the formation of nitroso and hydroxylamine (B1172632) species.
The typical sequence of reduction is as follows:
Nitroarene (Ar-NO₂)
Nitrosoarene (Ar-N=O)
Hydroxylamine (Ar-NHOH)
Aniline/Amine (Ar-NH₂)
Under most reduction conditions, the nitroso and hydroxylamine intermediates are highly reactive and are further reduced to the amine without being isolated. wikipedia.org However, specific reagents and controlled conditions can be employed to stop the reduction at the hydroxylamine stage. For example, the use of zinc metal in aqueous ammonium (B1175870) chloride or catalytic rhodium on carbon with hydrazine (B178648) can favor the formation of aryl hydroxylamines from aryl nitro compounds. wikipedia.org These intermediates can participate in other reactions, such as couplings that may lead to the formation of azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds, particularly if the reaction is not driven to completion. unimi.it
Nucleophilic Aromatic Substitution on the 5-Fluoro-6-nitrobenzo[d]benchchem.comnih.govdioxole Core
Aryl halides that possess electron-withdrawing substituents are activated towards nucleophilic aromatic substitution (SₙAr). libretexts.org This reaction pathway is crucial for the functionalization of the 5-Fluoro-6-nitrobenzo[d] nih.govdioxole core, where the fluorine atom can be displaced by a variety of nucleophiles.
The fluorine atom in 5-Fluoro-6-nitrobenzo[d] nih.govdioxole is susceptible to substitution by nucleophiles under appropriate conditions. The reaction proceeds via the SₙAr mechanism, where the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product.
The reactivity of the fluorine atom is significantly enhanced by the presence of the adjacent nitro group. libretexts.orgmdpi.com A wide range of nucleophiles can be employed in these substitution reactions, leading to a diverse array of derivatives.
The table below provides examples of nucleophiles and their corresponding substitution products.
| Nucleophile | Reagent Example | Product Class |
| Amine | R-NH₂ | 5-Alkylamino- or 5-Arylamino-6-nitrobenzo[d] nih.govdioxole |
| Thiol | R-SH | 5-Alkylthio- or 5-Arylthio-6-nitrobenzo[d] nih.govdioxole |
| Alkoxide | R-ONa | 5-Alkoxy- or 5-Aryloxy-6-nitrobenzo[d] nih.govdioxole |
| Hydroxide | NaOH | 5-Hydroxy-6-nitrobenzo[d] nih.govdioxole |
The feasibility and rate of nucleophilic aromatic substitution are heavily dependent on the electronic properties of the aromatic ring. libretexts.org Electron-withdrawing groups, such as the nitro group (NO₂), play a critical role in activating the ring for nucleophilic attack. libretexts.orgmdpi.com
In 5-Fluoro-6-nitrobenzo[d] nih.govdioxole, the nitro group is positioned ortho to the fluorine leaving group. This specific arrangement is crucial for the stabilization of the negatively charged Meisenheimer complex formed during the reaction. libretexts.org The nitro group delocalizes the negative charge through resonance, lowering the activation energy of the addition step, which is typically the rate-determining step of the reaction. mdpi.com The strong inductive effect of the fluorine atoms further increases the positive character of the ring carbon atoms, making them more susceptible to nucleophilic attack. nih.gov The fluorine atom itself is an effective leaving group in SₙAr reactions due to its high electronegativity, which facilitates the initial attack by the nucleophile. mdpi.com
Diversification Reactions and Cycloadditions of 5-Fluoro-6-nitrobenzo[d]benchchem.comnih.govdioxole Derivatives
The primary products obtained from the reduction and substitution reactions of 5-Fluoro-6-nitrobenzo[d] nih.govdioxole are themselves valuable intermediates for further synthetic modifications. The resulting amino and substituted derivatives serve as platforms for constructing more complex molecular architectures, including fused heterocyclic systems.
For instance, the reduction product, 5-fluoro-6-aminobenzo[d] nih.govdioxole, is an ortho-fluoroaniline derivative. This structural motif is a key precursor for the synthesis of various fused heterocycles. Reaction of this diamine analog with appropriate reagents can lead to the formation of benzimidazoles, benzothiazoles, or other related heterocyclic rings. nih.gov For example, the synthesis of benzo nih.govresearchgate.netthiazolo[2,3-c] wikipedia.orgresearchgate.nettriazole derivatives has been achieved from substituted 1-fluoro-2-nitrobenzene (B31998) precursors via reduction and subsequent cyclization steps. nih.gov
Similarly, the products of nucleophilic substitution can undergo further transformations. A derivative where the fluorine has been replaced by an amino group can be acylated or used in coupling reactions. If the fluorine is substituted by a thiol, the resulting compound can be oxidized to form sulfoxides or sulfones, or used in the synthesis of sulfur-containing heterocycles. These subsequent reactions allow for extensive diversification, making 5-Fluoro-6-nitrobenzo[d] nih.govdioxole a versatile starting material in medicinal and materials chemistry.
Intramolecular Cyclization Reactions Leading to Fused Heterocycles
The structure of 5-fluoro-6-nitrobenzo[d] rsc.orgaip.orgdioxole, featuring adjacent nitro and fluoro substituents on a benzodioxole ring, provides a versatile platform for the synthesis of various fused heterocyclic systems. These transformations are pivotal in medicinal chemistry and materials science, as they introduce new ring systems with potentially novel biological and physical properties. The key to many of these cyclization reactions is the initial reduction of the nitro group to an amino group, yielding 5-fluoro-6-aminobenzo[d] rsc.orgaip.orgdioxole. This ortho-diamine derivative is a crucial intermediate for subsequent condensation and cyclization reactions.
One significant pathway involves the direct oxidative cyclization of the ortho-nitroaniline moiety to form benzofuroxans (1,2,5-oxadiazole N-oxides). This transformation can be achieved using oxidizing agents like sodium hypochlorite. aip.orgresearchgate.net The reaction proceeds through the intramolecular cyclization of an intermediate, offering a direct route to a five-membered heterocyclic ring fused to the benzodioxole core. rsc.org
Another major class of intramolecular cyclizations involves the reduced form, 5-fluoro-6-aminobenzo[d] rsc.orgaip.orgdioxole. This ortho-phenylenediamine derivative can react with 1,2-dicarbonyl compounds to form quinoxalines. The mechanism involves a double condensation reaction, where the two amino groups react with the two carbonyl groups to form the fused pyrazine (B50134) ring of the quinoxaline (B1680401) system. Similarly, reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of benzimidazoles. This reaction typically proceeds via the formation of a Schiff base, followed by an intramolecular nucleophilic attack and subsequent aromatization.
The following table summarizes representative intramolecular cyclization reactions that are mechanistically applicable to 5-fluoro-6-nitrobenzo[d] rsc.orgaip.orgdioxole and its derivatives.
| Starting Material | Reagents and Conditions | Fused Heterocycle Product |
| 5-Fluoro-6-nitrobenzo[d] rsc.orgaip.orgdioxole | Sodium Hypochlorite (NaOCl) | 5-Fluorobenzo[d] rsc.orgaip.orgdioxolo[5,6-c] rsc.orgresearchgate.netoxadiazole 1-oxide (a benzofuroxan) |
| 5-Fluoro-6-aminobenzo[d] rsc.orgaip.orgdioxole | Glyoxal (OHC-CHO) | 6-Fluoro- rsc.orgaip.orgdioxolo[4,5-g]quinoxaline |
| 5-Fluoro-6-aminobenzo[d] rsc.orgaip.orgdioxole | Formic Acid (HCOOH) | 6-Fluoro-1H- rsc.orgaip.orgdioxolo[4,5-g]benzimidazole |
| 5-Fluoro-6-aminobenzo[d] rsc.orgaip.orgdioxole | An appropriate 1,2-diketone (R-CO-CO-R') | 2,3-Disubstituted-6-fluoro- rsc.orgaip.orgdioxolo[4,5-g]quinoxaline |
Radical Pathways and Olefination Strategies in Functionalization
Beyond cyclization reactions, the functionalization of the 5-fluoro-6-nitrobenzo[d] rsc.orgaip.orgdioxole scaffold can be achieved through modern synthetic methodologies involving radical intermediates and olefination strategies. These methods allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material.
Radical Pathways:
The electron-deficient nature of the aromatic ring in 5-fluoro-6-nitrobenzo[d] rsc.orgaip.orgdioxole, due to the presence of the nitro group, makes it a potential substrate for radical nucleophilic aromatic substitution (SNAr) or radical C-H functionalization. For instance, radical trifluoromethylation has emerged as a powerful tool for introducing the CF3 group, which is highly valued in pharmaceutical compounds for its ability to enhance metabolic stability and binding affinity. Such reactions can be initiated photochemically or through the use of radical initiators, where a trifluoromethyl radical is generated and adds to the aromatic ring.
Olefination Strategies:
Olefination, the introduction of a carbon-carbon double bond (alkene), is a cornerstone of organic synthesis. For aromatic systems like 5-fluoro-6-nitrobenzo[d] rsc.orgaip.orgdioxole, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are a primary strategy. This reaction typically involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. While the parent compound lacks a suitable leaving group for a standard Heck reaction, its derivatives (e.g., 6-bromo-5-fluoro-benzo[d] rsc.orgaip.orgdioxole) would be viable substrates. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the olefinated product and regenerate the catalyst.
Recent advancements in C-H activation could potentially allow for direct olefination without the need for pre-functionalization with a leaving group, though this can be challenging on electron-poor aromatic rings. Photocatalysis also offers promising avenues for the functionalization of nitroaromatic compounds, including potential olefination pathways under mild conditions. rug.nlrug.nl
The table below outlines plausible radical and olefination functionalization reactions based on established methodologies for related nitroaromatic compounds.
| Substrate (Analog) | Reaction Type | Reagents and Conditions | Product Type |
| A nitro-substituted aryl ring | Radical Trifluoromethylation | CF3SO2Na, Photocatalyst (e.g., Ir-based), Visible Light | Trifluoromethylated nitroaromatic derivative |
| A bromo-nitro-substituted aryl ring | Mizoroki-Heck Reaction | Alkene (e.g., Styrene), Pd(OAc)2, PPh3, Base (e.g., Et3N) | Olefinated nitroaromatic derivative |
| A nitroaromatic compound | Photocatalytic C-H Functionalization | Alkene, Photocatalyst, Light | Direct olefination product |
Advanced Spectroscopic Characterization Techniques for 5 Fluoro 6 Nitrobenzo D 1 2 Dioxole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 5-Fluoro-6-nitrobenzo[d] nih.govdioxole. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For 5-Fluoro-6-nitrobenzo[d] nih.govdioxole, two distinct signals are expected in the aromatic region for the protons on the benzene (B151609) ring, and one signal for the two equivalent protons of the methylene (B1212753) (-O-CH₂-O-) group in the dioxole ring. The specific chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of the adjacent nitro (NO₂) group and the electronegative fluorine atom.
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the compound. The spectrum would show distinct signals for the seven carbon atoms of the benzodioxole core. The carbons directly bonded to the fluorine and nitro groups, as well as the carbon of the dioxole bridge, would exhibit characteristic chemical shifts. The carbon attached to the fluorine atom would also show a distinct splitting pattern (a doublet) due to C-F coupling, which is a key indicator for confirming the position of the fluorine substituent.
Table 1: Expected NMR Chemical Shift Data for 5-Fluoro-6-nitrobenzo[d] nih.govdioxole
| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Expected Multiplicity |
| ¹H | Aromatic-H | 7.0 - 8.0 | Doublet, Doublet |
| O-CH₂-O | ~6.1 | Singlet | |
| ¹³C | Aromatic C-F | 150 - 160 | Doublet (¹JCF) |
| Aromatic C-NO₂ | 145 - 155 | Singlet | |
| Aromatic C-H | 105 - 120 | Doublet | |
| Aromatic C-O | 140 - 150 | Singlet | |
| O-CH₂-O | ~103 | Triplet | |
| ¹⁹F | Ar-F | -110 to -130 | Singlet/Multiplet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of 5-Fluoro-6-nitrobenzo[d] nih.govdioxole and to gain structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₇H₄FNO₄).
Upon ionization, typically via electron impact (EI), the molecule undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a unique fingerprint of the molecule's structure. For 5-Fluoro-6-nitrobenzo[d] nih.govdioxole, characteristic fragmentation pathways would include:
Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).
Loss of carbon monoxide: Cleavage can result in the loss of CO (28 Da) from the ring system.
Dioxole ring cleavage: Fragmentation of the dioxole ring can lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da).
Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound. libretexts.orgnih.gov
Table 2: Predicted Mass Spectrometry Data for 5-Fluoro-6-nitrobenzo[d] nih.govdioxole (MW: 185.11)
| m/z (mass-to-charge) | Proposed Fragment | Identity |
| 185 | [M]⁺ | Molecular Ion |
| 139 | [M - NO₂]⁺ | Loss of nitro group |
| 155 | [M - NO]⁺ | Loss of nitric oxide |
| 157 | [M - CO]⁺ | Loss of carbon monoxide |
| 155 | [M - CH₂O]⁺ | Loss of formaldehyde from dioxole ring |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). The IR spectrum of 5-Fluoro-6-nitrobenzo[d] nih.govdioxole would display distinct absorption bands confirming its key structural features.
Key expected absorption bands include:
Aromatic C-H stretching: Found just above 3000 cm⁻¹.
Asymmetric and Symmetric NO₂ stretching: Strong, characteristic bands typically appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. These are definitive indicators of the nitro group.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
C-F stretching: A strong absorption in the 1000-1400 cm⁻¹ region.
C-O-C stretching (dioxole ether linkage): Strong bands typically observed in the 1000-1300 cm⁻¹ region.
The presence and position of these bands provide collective evidence for the compound's structure.
Table 3: Characteristic Infrared Absorption Frequencies for 5-Fluoro-6-nitrobenzo[d] nih.govdioxole
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric Stretch | -NO₂ | 1520 - 1560 |
| Symmetric Stretch | -NO₂ | 1340 - 1380 |
| Stretch | Aromatic C=C | 1400 - 1600 |
| Stretch | C-F | 1000 - 1400 |
| Asymmetric Stretch | C-O-C (ether) | 1200 - 1270 |
| Symmetric Stretch | C-O-C (ether) | 1020 - 1080 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of 5-Fluoro-6-nitrobenzo[d] nih.govdioxole, it is possible to generate a detailed electron density map and build an atomic model of the molecule. nih.gov
This analysis provides unambiguous data on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The planarity of the benzodioxole ring system and the orientation of the nitro and fluoro substituents relative to the ring.
Crystal packing: How individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking.
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context. nih.gov
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångstroms). |
| Bond Angles | The angle formed by three connected atoms (in degrees). |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |
| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonding, van der Waals forces) between adjacent molecules. |
Elemental Analysis for Compositional Verification and Purity Assessment
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For 5-Fluoro-6-nitrobenzo[d] nih.govdioxole (C₇H₄FNO₄), the experimentally measured percentages of C, H, and N are compared against the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and serves as a crucial check of its purity.
Table 5: Theoretical Elemental Composition of 5-Fluoro-6-nitrobenzo[d] nih.govdioxole (C₇H₄FNO₄)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 84.07 | 45.42% |
| Hydrogen | H | 1.01 | 4.04 | 2.18% |
| Fluorine | F | 19.00 | 19.00 | 10.26% |
| Nitrogen | N | 14.01 | 14.01 | 7.57% |
| Oxygen | O | 16.00 | 64.00 | 34.57% |
| Total | 185.12 | 100.00% |
Computational and Theoretical Studies on 5 Fluoro 6 Nitrobenzo D 1 2 Dioxole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties. For 5-Fluoro-6-nitrobenzo[d] scispace.comdioxole, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311G++, are employed to determine its optimized molecular geometry, bond lengths, and bond angles. nih.govresearchgate.net
These calculations reveal how the electron-withdrawing nature of the fluoro and nitro groups influences the electronic distribution across the benzodioxole ring system. The resulting data on electron distribution helps in predicting the molecule's reactivity. Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of the molecule's chemical behavior and stability. nih.gov For instance, the locations of the highest and lowest electron density can indicate the most probable sites for electrophilic and nucleophilic attacks, respectively.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value | Description |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Typical length for a C-F bond on an aromatic ring. |
| C-N Bond Length | ~1.47 Å | Typical length for a C-N bond connecting a nitro group to an aromatic ring. |
| O-N-O Angle | ~125° | Bond angle within the nitro group. |
| Dipole Moment | Calculated in Debye | Indicates the overall polarity of the molecule, influenced by the strong electronegativity of F and NO2 groups. |
Frontier Molecular Orbital (FMO) Analysis and Electron Density Mapping for Structure-Property Relationships
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and shape of these orbitals are crucial for understanding chemical reactivity and electronic properties. libretexts.org For 5-Fluoro-6-nitrobenzo[d] scispace.comdioxole, the HOMO is expected to be located primarily on the electron-rich benzodioxole ring, while the LUMO is likely concentrated around the electron-deficient nitro group.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net FMO analysis helps to elucidate the charge transfer interactions within the molecule, which are fundamental to its electronic and optical properties. researchgate.net
Electron density mapping provides a visual representation of the electron distribution within the molecule. researchgate.net These maps clearly delineate regions of high and low electron density. In 5-Fluoro-6-nitrobenzo[d] scispace.comdioxole, the oxygen atoms of the nitro and dioxole groups, along with the fluorine atom, would appear as electron-rich regions (nucleophilic sites), while the carbon atom attached to the nitro group and parts of the aromatic ring would be relatively electron-poor (electrophilic sites). researchgate.net This information is vital for predicting how the molecule will interact with other chemical species and for understanding its structure-property relationships. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.0 to -8.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| ELUMO | -3.0 to -4.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~4.0 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a semi-rigid molecule like 5-Fluoro-6-nitrobenzo[d] scispace.comdioxole, MD simulations can provide insights into its conformational flexibility, particularly the orientation of the nitro group relative to the planar ring system. These simulations model the molecule's behavior in different environments, such as in an aqueous solution, to understand how it interacts with solvent molecules. nih.gov
MD simulations are particularly valuable for exploring intermolecular interactions. semanticscholar.org By simulating the interaction of 5-Fluoro-6-nitrobenzo[d] scispace.comdioxole with a biological target, such as an enzyme's active site, researchers can analyze the stability of the resulting complex. nih.gov The simulation can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the binding. nih.gov The root-mean-square deviation (RMSD) of the complex over the simulation time is often analyzed to assess its stability; a stable complex will show minimal fluctuations. nih.gov This information is critical in fields like drug design for predicting the binding affinity and dynamic behavior of a ligand within a receptor.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, especially DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. scispace.com For 5-Fluoro-6-nitrobenzo[d] scispace.comdioxole, theoretical vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated. nih.gov
These calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching of the C-F, N-O, and C-O bonds, as well as the deformation modes of the nitro group and the benzodioxole ring. scispace.comnih.gov While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using a scaling factor, leading to excellent agreement. researchgate.net This correlation helps in the precise assignment of the bands observed in experimental IR and Raman spectra.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be predicted computationally. The presence of a fluorine atom makes ¹⁹F NMR a particularly useful technique. nih.gov Comparing the predicted chemical shifts with experimental NMR data serves as a powerful tool for structural elucidation and validation of the synthesized compound.
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (DFT) | Expected Experimental Frequency | Assignment |
|---|---|---|---|
| NO₂ Asymmetric Stretch | ~1530-1560 | ~1510-1540 | Stretching of the N-O bonds in the nitro group. |
| NO₂ Symmetric Stretch | ~1340-1360 | ~1320-1340 | Symmetric stretching of the N-O bonds. |
| C-F Stretch | ~1200-1250 | ~1180-1230 | Stretching of the carbon-fluorine bond. |
| C-O-C Asymmetric Stretch | ~1220-1260 | ~1200-1240 | Asymmetric stretching in the dioxole ring. scispace.com |
Synthetic Utility and Applications of 5 Fluoro 6 Nitrobenzo D 1 2 Dioxole As a Versatile Intermediate
Role as a Precursor for Nitrogen-Containing Heterocycles
A primary application of 5-Fluoro-6-nitrobenzo[d] organic-chemistry.orgdioxole lies in its use as a starting material for the synthesis of various nitrogen-containing heterocycles. The key transformation enabling this utility is the reduction of the nitro group at the 6-position to an amino group. This reduction, often achieved using reagents like tin(II) chloride (SnCl₂·2H₂O) or catalytic hydrogenation, yields 5-fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole. This resulting ortho-fluoroaniline derivative is a pivotal intermediate that can undergo a variety of cyclization reactions to form fused heterocyclic rings.
The synthesis of benzimidazoles from 5-Fluoro-6-nitrobenzo[d] organic-chemistry.orgdioxole is a well-established route. The process begins with the reduction of the nitro group to form 5-fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole. This intermediate can then be further transformed into the corresponding ortho-phenylenediamine, 4-fluoro-5-aminobenzo[d] organic-chemistry.orgdioxole, which is a direct precursor for benzimidazole (B57391) synthesis. The condensation of this diamine with various reagents such as aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole ring system. google.commdpi.comrsc.org This method allows for the introduction of a wide range of substituents at the 2-position of the resulting benzimidazole core, leading to a library of novel fluorinated benzimidazole derivatives. nih.govresearchgate.net
For the synthesis of indoles, the amino group of 5-fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole can be utilized in classical indole (B1671886) syntheses like the Fischer, Gassman, or Heck cyclization methods. organic-chemistry.orgluc.edu For instance, the amine can be converted into a hydrazine (B178648) derivative to serve as a substrate for the Fischer indole synthesis, a method that involves the acid-catalyzed rearrangement of an arylhydrazone. luc.edu The presence of the fluorine atom and the benzodioxole moiety can significantly influence the electronic properties and biological activity of the final indole products. rsc.org
The table below summarizes the general synthetic pathways.
| Target Heterocycle | Key Intermediate from 5-Fluoro-6-nitrobenzo[d] organic-chemistry.orgdioxole | General Reaction Type |
| Benzimidazole | 4-Fluoro-5-aminobenzo[d] organic-chemistry.orgdioxole (ortho-diamine) | Condensation with aldehydes or carboxylic acids |
| Indole | 5-Fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole (aniline) | Conversion to arylhydrazone followed by Fischer cyclization |
The utility of 5-Fluoro-6-nitrobenzo[d] organic-chemistry.orgdioxole extends to the synthesis of five-membered heterocycles like pyrroles and triazoles. The synthesis of substituted pyrroles can be achieved through methods such as the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. organic-chemistry.orgscispace.com The key intermediate, 5-fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole, serves as the primary amine component in this reaction.
For the formation of 1,2,3-triazoles, a common and highly efficient method is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.gov In this approach, the amino group of 5-fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole is first converted into an azide (B81097) group (-N₃) via diazotization followed by reaction with an azide source (e.g., sodium azide). The resulting 5-fluoro-6-azidobenzo[d] organic-chemistry.orgdioxole can then undergo a copper-catalyzed cycloaddition reaction with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.gov This method is highly modular, allowing for the synthesis of a diverse array of triazole derivatives. researchgate.net
Application in the Design and Synthesis of Complex Polycyclic Systems
Beyond simple bicyclic heterocycles, 5-Fluoro-6-nitrobenzo[d] organic-chemistry.orgdioxole serves as a foundational scaffold for building more complex polycyclic systems. The functional groups on the molecule provide handles for further annulation and fusion reactions. For example, the benzimidazole and indole derivatives synthesized from this precursor can be subjected to additional cyclization reactions to create tetracyclic or even more complex ring systems. The ability to generate these fused heterocyclic structures is of significant interest in medicinal chemistry, where molecular complexity and rigidity are often correlated with target specificity and potency. The benzodioxole moiety itself is a key component of many natural products and pharmacologically active molecules, and its integration into larger polycyclic frameworks is a valuable synthetic strategy.
Utilization in the Development of Photoactivatable Prodrugs and Caged Compounds
Aromatic nitro compounds, particularly those with substitution ortho to the nitro group, can function as photolabile protecting groups. Upon irradiation with UV light, these groups can be cleaved, releasing a protected functional group or an active molecule. This principle is the basis for photoactivatable prodrugs and "caged compounds," which allow for the precise spatial and temporal control of a substance's activity. The 6-nitrobenzo[d] organic-chemistry.orgdioxole core within the title compound is structurally related to the o-nitrobenzyl group, a classic photolabile caging group. While specific applications of 5-Fluoro-6-nitrobenzo[d] organic-chemistry.orgdioxole in this context are not widely detailed, its inherent structure suggests potential for use in developing light-sensitive molecules where the release of a therapeutic agent or signaling molecule could be triggered by light.
Integration into Chemical Probes and Ligand Scaffolds, including PROTACs
Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. proteostasisconsortium.com The design of effective probes requires scaffolds that are synthetically tractable and can be readily modified to optimize binding and selectivity. eubopen.org The 5-Fluoro-6-nitrobenzo[d] organic-chemistry.orgdioxole molecule and its derivatives are attractive scaffolds for this purpose. The benzodioxole ring is a recognized pharmacophore present in numerous bioactive compounds. The amino group, obtained after nitro reduction, provides a convenient point for chemical ligation, allowing the scaffold to be incorporated into larger probe structures. This amine can be acylated, alkylated, or used in reductive amination to attach linkers, reporter tags, or other binding elements. This synthetic versatility makes it a candidate for inclusion in more complex ligand scaffolds, including Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.
Contributions to the Synthesis of Novel Organoselenium Compounds and Azomethine Derivatives
The chemical reactivity of 5-Fluoro-6-nitrobenzo[d] organic-chemistry.orgdioxole and its amine derivative facilitates the synthesis of compounds containing other functional groups, such as organoselenium moieties and azomethines.
The synthesis of azomethine derivatives, also known as Schiff bases, is straightforward. It involves the condensation reaction between 5-fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole and an appropriate aldehyde or ketone. researchgate.netmdpi.com This reaction forms a carbon-nitrogen double bond (C=N), yielding the corresponding azomethine. nih.gov These compounds are of interest for their coordination chemistry and diverse biological activities. nih.gov
For the synthesis of novel organoselenium compounds, the amino group of 5-fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole can be converted into a diazonium salt. This reactive intermediate can then undergo reactions, such as the Sandmeyer reaction, with selenium-containing nucleophiles (e.g., potassium selenocyanate) to introduce a selenium atom onto the aromatic ring. nih.gov This provides access to a class of compounds that are of growing interest due to their unique chemical properties and potential therapeutic applications. mdpi.com
The table below highlights the key transformations for these syntheses.
| Derivative Class | Key Intermediate | Reagent Type | Resulting Functional Group |
| Azomethine | 5-Fluoro-6-aminobenzo[d] organic-chemistry.orgdioxole | Aldehyde or Ketone | Imine (C=N) |
| Organoselenium | 5-Fluoro-6-diazoniumbenzo[d] organic-chemistry.orgdioxole | Selenium Nucleophile (e.g., KSeCN) | Aryl-selenium bond (Ar-Se) |
Future Directions and Emerging Research Avenues for 5 Fluoro 6 Nitrobenzo D 1 2 Dioxole Chemistry
Exploration of Novel Catalytic Transformations and Green Chemistry Methodologies
The functional groups of 5-fluoro-6-nitrobenzo[d] nih.govdioxole, namely the nitro and fluoro substituents, offer reactive handles for a variety of chemical modifications. Future research will likely focus on expanding the repertoire of catalytic transformations beyond conventional methods.
A key area of development will be the application of modern cross-coupling reactions. Palladium-catalyzed reactions, for instance, could be employed for the selective functionalization of the aromatic ring, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The development of efficient protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings would significantly broaden the accessible chemical space starting from this scaffold.
Furthermore, the reduction of the nitro group to an amine is a well-established transformation, often achieved using catalysts like palladium on carbon with hydrogen gas. Future work could explore more sustainable and selective catalytic systems for this reduction, including the use of earth-abundant metal catalysts or electrocatalytic and photocatalytic methods. These green chemistry approaches would minimize waste and avoid the use of hazardous reagents.
The principles of green chemistry are expected to play a more significant role in the synthesis and modification of 5-fluoro-6-nitrobenzo[d] nih.govdioxole. This includes the exploration of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. Additionally, the use of biocatalysis, employing enzymes to perform specific chemical transformations, presents a green and highly selective alternative to traditional chemical methods.
| Catalytic Transformation | Potential Reagents/Catalysts | Green Chemistry Aspect |
| C-C Cross-Coupling | Palladium catalysts (e.g., Pd(OAc)2), various ligands, organoboron/-tin reagents | Atom economy, potential for solvent-free or aqueous conditions |
| C-N/C-O Cross-Coupling | Palladium or Copper catalysts, amines, alcohols | Access to diverse derivatives, potential for lower catalyst loading |
| Nitro Group Reduction | Earth-abundant metal catalysts (e.g., Fe, Ni), electrocatalysis, photocatalysis | Avoidance of heavy metals, use of renewable energy |
| Biocatalysis | Isolated enzymes, whole-cell systems | High selectivity, mild reaction conditions, biodegradable catalysts |
Development of Advanced Functional Materials Utilizing 5-Fluoro-6-nitrobenzo[d]benchchem.comnih.govdioxole Scaffolds
The unique electronic properties conferred by the fluorine and nitro groups make 5-fluoro-6-nitrobenzo[d] nih.govdioxole an attractive building block for the synthesis of advanced functional materials.
One promising avenue is the incorporation of this scaffold into polymeric structures. The development of synthetic routes to polymerize 5-fluoro-6-nitrobenzo[d] nih.govdioxole derivatives could lead to novel polymers with tailored electronic, optical, and thermal properties. For instance, polymers containing this moiety might exhibit interesting characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the ability to modify the benzodioxole ring electrochemically to form fluorinated orthoesters opens up possibilities for creating materials with enhanced lipophilicity and stability. This could be particularly useful in the design of functional coatings, membranes, or materials for agrochemical applications.
The synthesis of liquid crystals and other self-assembling materials based on the 5-fluoro-6-nitrobenzo[d] nih.govdioxole core is another area ripe for exploration. The rigid nature of the benzodioxole ring system, combined with the polar substituents, could lead to the formation of highly ordered structures with interesting mesomorphic properties.
| Material Class | Potential Application | Key Properties Conferred by the Scaffold |
| Conjugated Polymers | Organic electronics (OLEDs, OPVs) | Tunable electronic properties, thermal stability |
| Fluorinated Polymers | High-performance coatings, membranes | Increased lipophilicity, chemical and thermal stability |
| Liquid Crystals | Display technologies, sensors | Anisotropic properties, self-assembly |
| Porous Organic Frameworks | Gas storage, catalysis | High surface area, tailored pore functionality |
Interdisciplinary Research Integrating Chemical Biology and Synthetic Methodologies
The intersection of chemical biology and synthetic chemistry offers exciting opportunities to utilize 5-fluoro-6-nitrobenzo[d] nih.govdioxole and its derivatives to probe and manipulate biological systems. The compound's potential for biological activity, including enzyme inhibition and receptor binding, makes it a valuable starting point for medicinal chemistry and chemical biology studies.
A key focus of future interdisciplinary research will be the design and synthesis of targeted molecular probes. By attaching fluorescent dyes or affinity tags to the 5-fluoro-6-nitrobenzo[d] nih.govdioxole scaffold, researchers can create tools to visualize and study biological processes in real-time. The nitro group can also serve as a handle for bioreductive activation, allowing for the development of hypoxia-selective probes or drugs.
The development of novel synthetic methodologies for fluorinated and nitroaromatic compounds is crucial for advancing these chemical biology applications. Efficient and selective methods for introducing fluorine and other functional groups onto the benzodioxole core will enable the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The unique properties of fluorine, such as its ability to form strong hydrogen bonds and alter metabolic stability, will be strategically employed in the design of new bioactive molecules.
| Research Area | Approach | Potential Outcome |
| Molecular Probes | Synthesis of fluorescently labeled or biotinylated derivatives | Visualization of biological targets and pathways |
| Drug Discovery | SAR studies on derivatives targeting specific enzymes or receptors | Identification of new lead compounds for various diseases |
| Prodrug Design | Utilization of the nitro group for bioreductive activation | Targeted drug delivery to hypoxic tissues (e.g., tumors) |
| Chemical Genetics | Use of small molecules to modulate protein function | Elucidation of gene function and biological pathways |
Scalable Synthetic Protocols and Process Optimization for Academic and Industrial Applications
For 5-fluoro-6-nitrobenzo[d] nih.govdioxole to be widely utilized in both academic and industrial settings, the development of robust, scalable, and cost-effective synthetic protocols is essential. The current laboratory-scale synthesis, which typically involves the nitration of 5-fluoro-1,3-benzodioxole with a mixture of concentrated nitric and sulfuric acids, needs to be optimized for larger-scale production.
Process optimization will focus on several key areas. Firstly, improving the regioselectivity of the nitration reaction is crucial to minimize the formation of unwanted isomers and simplify purification. This could involve a detailed study of reaction parameters such as temperature, reaction time, and the ratio of nitrating agents. The use of alternative nitrating agents that offer higher selectivity and improved safety profiles should also be investigated.
The adoption of continuous-flow manufacturing processes presents a significant opportunity for the safe and efficient production of 5-fluoro-6-nitrobenzo[d] nih.govdioxole. Flow reactors offer superior heat and mass transfer, which is particularly important for highly exothermic nitration reactions, thereby reducing the risk of thermal runaways. Continuous processing can also lead to higher yields, improved product quality, and reduced waste generation.
A thorough understanding of the reaction kinetics and thermodynamics will be vital for successful process scale-up. This includes identifying potential hazards and implementing appropriate safety measures to handle the energetic nature of the nitration process. The development of detailed kinetic models will aid in the design of safe and efficient large-scale reactors.
| Process Parameter | Optimization Goal | Potential Method |
| Reaction Selectivity | Maximize yield of the desired 6-nitro isomer | Fine-tuning of temperature, stoichiometry; exploring alternative nitrating agents |
| Process Safety | Minimize risk of thermal runaway | Implementation of continuous-flow reactors, detailed thermal hazard analysis |
| Scalability | Enable efficient multi-gram to kilogram scale production | Development of robust and reproducible batch or continuous processes |
| Cost-Effectiveness | Reduce the cost of starting materials and reagents | Optimization of reagent usage, exploration of catalyst recycling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
